molecular formula C7H10O4S B13005958 2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid

2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid

Cat. No.: B13005958
M. Wt: 190.22 g/mol
InChI Key: MHGUCEKDNYXSIF-GQCTYLIASA-N
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Description

2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid is a sulfur-containing organic compound. It is part of the thiopyran family, characterized by a six-membered ring containing one sulfur atom. The compound’s unique structure, featuring a dioxido group, makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid typically involves the oxidation of thiopyran derivatives. Common oxidizing agents include hydrogen peroxide and peracids. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the dioxido group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation processes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxido group back to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxido group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiopyran derivatives.

    Substitution: Various substituted thiopyran compounds.

Scientific Research Applications

2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid involves its interaction with various molecular targets. The dioxido group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s sulfur atom can form covalent bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran: Lacks the dioxido group, making it less reactive in oxidation reactions.

    Thiophene: A five-membered ring analog, with different chemical properties.

    Sulfone derivatives: Compounds with similar oxidation states but different ring structures.

Uniqueness

2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid is unique due to its dioxido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H10O4S

Molecular Weight

190.22 g/mol

IUPAC Name

(2E)-2-(1,1-dioxothian-3-ylidene)acetic acid

InChI

InChI=1S/C7H10O4S/c8-7(9)4-6-2-1-3-12(10,11)5-6/h4H,1-3,5H2,(H,8,9)/b6-4+

InChI Key

MHGUCEKDNYXSIF-GQCTYLIASA-N

Isomeric SMILES

C1C/C(=C\C(=O)O)/CS(=O)(=O)C1

Canonical SMILES

C1CC(=CC(=O)O)CS(=O)(=O)C1

Origin of Product

United States

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